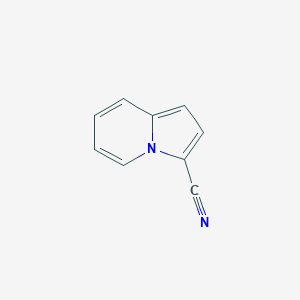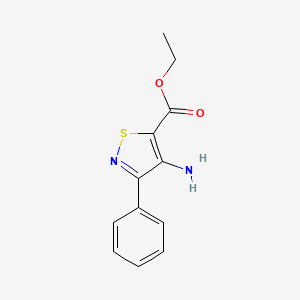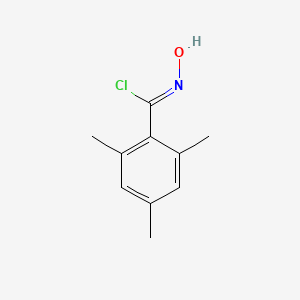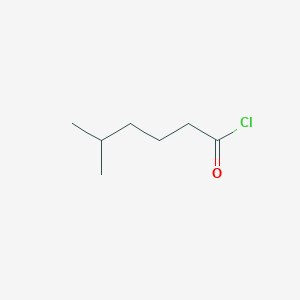
5-Methylhexanoyl chloride
Descripción general
Descripción
5-Methylhexanoyl chloride is a chemical compound with the molecular formula C7H13ClO . It has an average mass of 148.630 Da and a mono-isotopic mass of 148.065491 Da .
Molecular Structure Analysis
The 5-Methylhexanoyl chloride molecule contains a total of 21 bonds. There are 8 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and 1 acyl halogenide .Physical And Chemical Properties Analysis
5-Methylhexanoyl chloride has a density of 1.0±0.1 g/cm3, a boiling point of 162.9±8.0 °C at 760 mmHg, and a vapor pressure of 2.1±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 39.9±3.0 kJ/mol and a flash point of 54.9±10.9 °C .Aplicaciones Científicas De Investigación
Chemical Properties and Reactions :
- The study of the relaxational behavior of monohydroxy alcohols, including compounds similar to 5-Methylhexanoyl chloride, using rheology and dielectric spectroscopy, provides insights into the dynamics of these substances under different conditions (Gainaru et al., 2014).
Catalysis and Synthesis :
- Research on the hydrolysis of cellulose dissolved in ionic liquids and catalyzed by mineral acids indicates the formation of primary products like glucose and 5-hydroxymethylfurfural, which are relevant for understanding the reactions of similar compounds (Dee & Bell, 2011).
Drug Delivery Systems :
- The preparation of liposomal delivery systems for compounds structurally similar to 5-Methylhexanoyl chloride, such as 5-MBT, and their in vitro release characteristics offer insights into potential pharmaceutical applications (Pentak et al., 2022).
Analytical Chemistry :
- Development and validation of analytical methods, such as GC-FID, for determining impurities in related compounds like 5-Chlorovaleroyl chloride, are crucial for ensuring the quality of pharmaceutical intermediates (Tang et al., 2010).
Environmental Applications :
- Studies on the anaerobic degradation of hydrocarbons by certain bacteria, and the metabolites produced, including derivatives of hexanoic acid, shed light on environmental remediation processes (Küppers et al., 2019).
Propiedades
IUPAC Name |
5-methylhexanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO/c1-6(2)4-3-5-7(8)9/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDHFOCXVJJMBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70546147 | |
| Record name | 5-Methylhexanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylhexanoyl chloride | |
CAS RN |
5699-78-5 | |
| Record name | 5-Methylhexanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

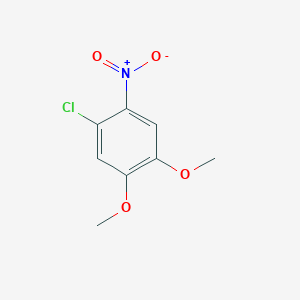
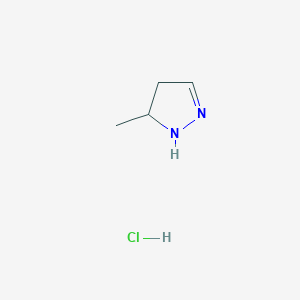
![1-[(Methylthio)methyl]ethyl acetate](/img/structure/B1625589.png)
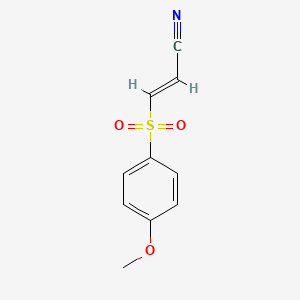
![2-Phenyl-2,4-dihydro-indeno[1,2-c]pyrazole](/img/structure/B1625593.png)

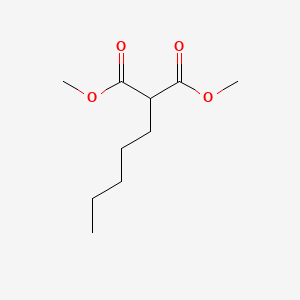
![3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine](/img/structure/B1625600.png)


